4-Bromo-7-chloro-1-methyl-1H-indole
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Overview
Description
4-Bromo-7-chloro-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-chloro-1-methyl-1H-indole It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1-methyl-1H-indole typically involves the halogenation of 1-methyl-1H-indole. One common method includes the bromination of 1-methyl-1H-indole at the 4-position followed by chlorination at the 7-position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing halogen atoms makes the indole ring more susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides are employed.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-Bromo-7-chloro-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-indole
- 7-Chloro-1-methyl-1H-indole
- 4-Bromo-7-chloro-2-methyl-1H-indole
Uniqueness
4-Bromo-7-chloro-1-methyl-1H-indole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. This dual halogenation enhances its potential for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-7-chloro-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-12-5-4-6-7(10)2-3-8(11)9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSONUFNSFDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC(=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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